(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structural components. This compound features a combination of methoxy, chlorophenyl, and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as nitration, halogenation, and methoxylation. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, where functional groups are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to phenyl rings.
Nitrophenyl derivatives: Compounds with nitro groups attached to phenyl rings.
Uniqueness
The uniqueness of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C25H20ClN3O6 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-22-10-7-16(12-24(22)35-15-17-5-3-4-6-20(17)26)11-18(14-27)25(30)28-21-9-8-19(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)/b18-11+ |
InChI Key |
BDGHERFNISOYKI-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.